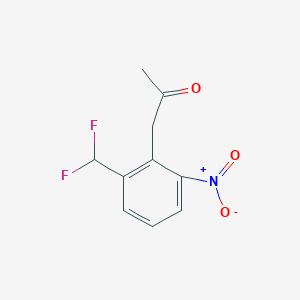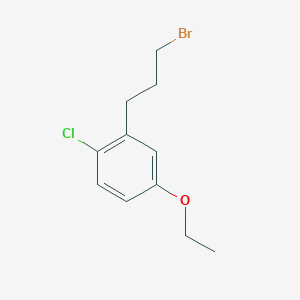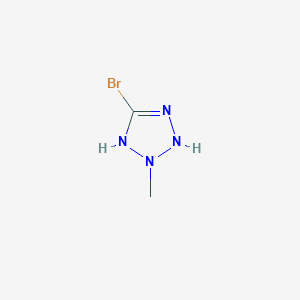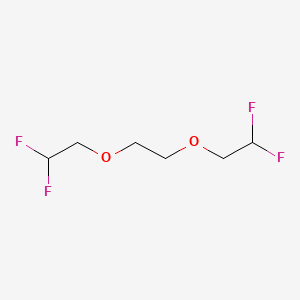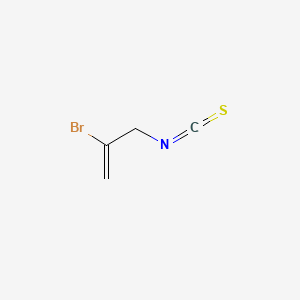
2-Bromoallyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 2-bromo-3-isothiocyanato- is an organic compound with the molecular formula C4H5BrNS It is a derivative of propene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and isothiocyanate groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-isothiocyanato- can be synthesized through several methods. One common approach involves the reaction of 2-bromopropene with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-isothiocyanato- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Propene, 2-bromo-3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for allylic bromination reactions.
Major Products Formed
Substituted Propene Derivatives: Formed through substitution reactions.
Dihalogenated Products: Formed through addition reactions with halogens.
Aplicaciones Científicas De Investigación
1-Propene, 2-bromo-3-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propene, 2-bromo-3-isothiocyanato- involves its reactivity with nucleophiles and electrophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropene: A related compound with a bromine atom at the 2-position of propene.
3-Isothiocyanato-1-propene: A compound with an isothiocyanate group at the 3-position of propene.
Uniqueness
1-Propene, 2-bromo-3-isothiocyanato- is unique due to the presence of both bromine and isothiocyanate groups on the propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
101670-63-7 |
|---|---|
Fórmula molecular |
C4H4BrNS |
Peso molecular |
178.05 g/mol |
Nombre IUPAC |
2-bromo-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2 |
Clave InChI |
OVLGERKAQNKJRX-UHFFFAOYSA-N |
SMILES canónico |
C=C(CN=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


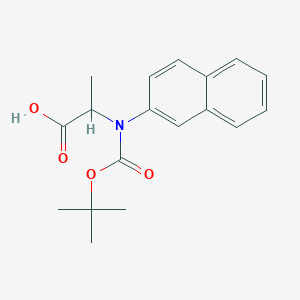
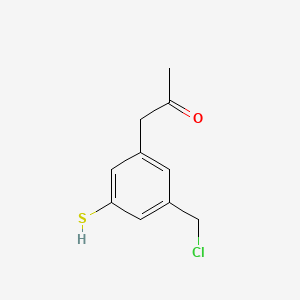
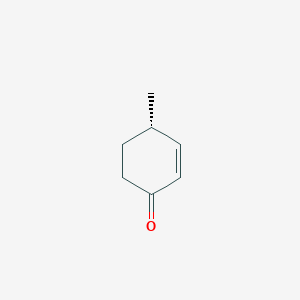
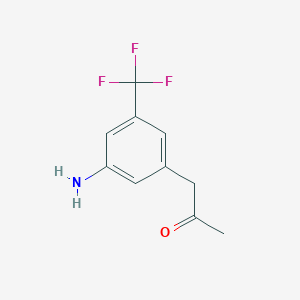
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
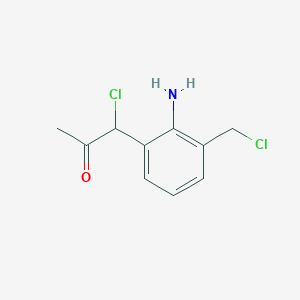
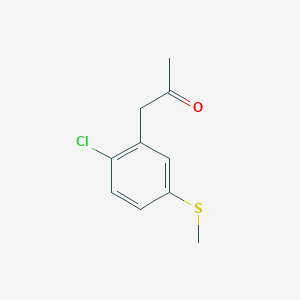
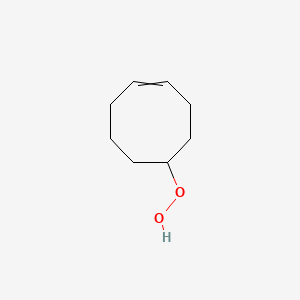
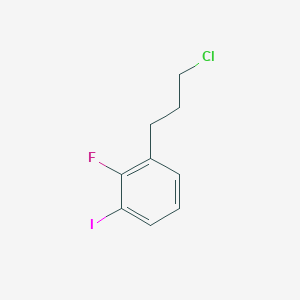
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
